Cas no 26944-60-5 (1,2,3-Benzotriazin-4(3H)-one, 3-ethyl-)

1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- 化学的及び物理的性質
名前と識別子
-
- 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl-
- 3-Ethylbenzo[d][1,2,3]triazin-4(3h)-one
-
- インチ: 1S/C9H9N3O/c1-2-12-9(13)7-5-3-4-6-8(7)10-11-12/h3-6H,2H2,1H3
- InChIKey: JWPPRPLIXXOWEL-UHFFFAOYSA-N
- SMILES: N1C2=CC=CC=C2C(=O)N(CC)N=1
計算された属性
- 精确分子量: 175.074561919g/mol
- 同位素质量: 175.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45Ų
- XLogP3: 1.2
1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR962571-1g |
3-Ethylbenzo[d][1,2,3]triazin-4(3H)-one |
26944-60-5 | 95% | 1g |
£200.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576520-1g |
3-Ethylbenzo[d][1,2,3]triazin-4(3H)-one |
26944-60-5 | 98% | 1g |
¥1519 | 2023-03-19 |
1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- 関連文献
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
7. Back matter
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
1,2,3-Benzotriazin-4(3H)-one, 3-ethyl-に関する追加情報
Professional Introduction to 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- (CAS No: 26944-60-5)
1,2,3-Benzotriazin-4(3H)-one, 3-ethyl-, identified by the Chemical Abstracts Service Number (CAS No) 26944-60-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzotriazine class, a structural motif known for its broad spectrum of biological activities. The presence of the ethyl substituent at the 3-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The benzotriazine core is a fused system consisting of three nitrogen atoms and three carbon atoms, forming a six-membered ring. This structural framework is inherently capable of interacting with various biological targets due to its aromaticity and electron-rich nature. In particular, 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- has been studied for its potential pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. These activities are attributed to the ability of benzotriazines to modulate enzyme functions and interfere with signaling pathways critical for disease progression.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- and biological targets. Studies suggest that the ethyl substituent enhances binding affinity by optimizing the compound's orientation within active sites. This optimization is particularly relevant in the context of kinase inhibitors, where precise spatial arrangement is crucial for efficacy. The compound's ability to engage with ATP-binding pockets in kinases has been highlighted in several preclinical studies.
In addition to its kinase inhibition potential, 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- has shown promise in modulating inflammatory responses. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. By targeting inflammatory pathways such as NF-κB and MAPK cascades, this compound may offer therapeutic benefits. Preliminary in vitro experiments have demonstrated its ability to suppress pro-inflammatory cytokine production, suggesting a role in managing inflammatory conditions.
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- involves multi-step organic transformations that highlight the compound's synthetic accessibility. The introduction of the ethyl group at the 3-position can be achieved through nucleophilic substitution reactions or condensation processes with appropriate electrophiles. These synthetic routes are well-documented in the literature and can be adapted for large-scale production if needed. The versatility of this scaffold allows for further derivatization, enabling researchers to explore new analogs with enhanced pharmacological profiles.
From a medicinal chemistry perspective, 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- represents an interesting case study in structure-activity relationships (SAR). The ethyl substituent not only influences electronic distribution but also impacts solubility and metabolic stability. These factors are critical for drug development as they determine bioavailability and duration of action. By systematically varying substituents around the benzotriazine core, chemists can fine-tune these properties to optimize therapeutic efficacy.
The compound's potential extends beyond traditional pharmaceutical applications. Its unique chemical structure makes it suitable for use as an intermediate in the synthesis of more complex molecules. For instance, functional groups on the benzotriazine ring can be modified to introduce bioisosteres or other pharmacophores that enhance drug-like properties. This adaptability underscores its value as a building block in medicinal chemistry.
Recent research has also explored the role of 1,2,3-Benzotriazin-4(3H)-one, 3-ethyl- in addressing neurological disorders. Emerging evidence suggests that benzotriazines may interact with neurotransmitter receptors or ion channels involved in conditions such as epilepsy and neurodegeneration. While further investigation is needed to fully elucidate these mechanisms, early findings are promising and warrant continued exploration.
In conclusion,1 ,2 , 3 - Benz otri azin -4 ( 3 H ) - one , 3 - ethyl - ( CAS No: 26944 -60 -5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a compelling candidate for further development. As our understanding of disease mechanisms advances, compounds like this will play an increasingly important role in developing innovative therapeutics.
26944-60-5 (1,2,3-Benzotriazin-4(3H)-one, 3-ethyl-) Related Products
- 899751-91-8(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide)
- 1207061-66-2((2E)-N-(4-{(5-methyl-1,3,4-thiadiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)-3-phenylprop-2-enamide)
- 35845-34-2(Ethyl-d5 Crotonate)
- 1805094-34-1(Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 10299-70-4(3H-Pyrrolo[2,3-b]pyridine, 2,3,3-trimethyl-)
- 13110-96-8(5-Acetylsalicylic acid)
- 1421532-66-2(1-(Piperidin-3-ylmethyl)pyrrolidin-2-one hydrochloride)
- 1357352-69-2(7-Chloro-2-methanesulfonyl-benzooxazole)
- 866348-62-1(N-(3,5-dimethoxyphenyl)-2-6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 2228335-26-8(methyl 3-hydroxy-3-(2,3,6-trifluorophenyl)propanoate)




